![molecular formula C24H22N2O5 B214208 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, also known as BMPCN, is a novel pyrano-chromene compound that has been synthesized through a multi-step process. BMPCN has attracted significant attention due to its potential applications in scientific research, particularly in the field of drug discovery.
Scientific Research Applications
2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has shown promising results in scientific research, particularly in the field of drug discovery. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has also been found to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This inhibition can lead to a decrease in the production of melanin, which may have implications for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has also been found to exhibit anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is its potential as a lead compound for the development of new drugs. Its multi-targeted activity and low toxicity make it an attractive candidate for further research. However, one of the limitations of 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to investigate its potential as a treatment for hyperpigmentation disorders. Further research is also needed to understand the mechanism of action of 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves a multi-step process that starts with the reaction of 3-butoxy-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 4-hydroxycoumarin in the presence of piperidine to yield the intermediate compound. The final step involves the reaction of the intermediate compound with 2-amino-3-bromo-5,6-dimethylbenzonitrile in the presence of potassium carbonate and DMF to yield 2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile.
properties
Product Name |
2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile |
---|---|
Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C24H22N2O5/c1-3-4-11-29-19-12-14(9-10-18(19)28-2)20-16(13-25)23(26)31-22-15-7-5-6-8-17(15)30-24(27)21(20)22/h5-10,12,20H,3-4,11,26H2,1-2H3 |
InChI Key |
AJWXFISQMXMDFD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)OC |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)OC |
Origin of Product |
United States |
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